Piperidine-2,3-dione
Overview
Description
Piperidine-2,3-dione is an organic compound that belongs to the class of piperidinediones. It is characterized by a six-membered ring containing two ketone groups at the 2 and 3 positions. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperidine-2,3-dione can be synthesized through various methods. One common approach involves the cyclization of amino acids or their derivatives. For instance, the reaction of cyclopentanone oxime with phosphorus pentachloride in chloroform, followed by heating and subsequent treatment with phosphorus oxychloride, yields this compound . Another method involves the use of β-keto esters, which undergo cyclization in the presence of sodium hydride and butyllithium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials such as cyclopentanone oxime and β-keto esters. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Piperidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex piperidine derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted piperidines, alcohols, and various piperidine derivatives.
Scientific Research Applications
Piperidine-2,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of piperidine-2,3-dione involves its interaction with various molecular targets. For instance, it can bind to DNA via intercalation, disrupting the replication process and exhibiting antitumor activity . Additionally, it can inhibit specific enzymes by forming stable complexes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Piperidine-2,4-dione: Similar in structure but differs in the position of the ketone groups.
Piperidine-2,6-dione: Another related compound with ketone groups at the 2 and 6 positions.
Uniqueness: Piperidine-2,3-dione is unique due to its specific reactivity and the ability to form a variety of derivatives with significant biological and industrial applications. Its structural configuration allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
piperidine-2,3-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-4-2-1-3-6-5(4)8/h1-3H2,(H,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMOHEDUVVUVPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=O)NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.